molecular formula C16H18O8 B013741 4-Methylumbelliferyl glucoside CAS No. 18997-57-4

4-Methylumbelliferyl glucoside

Cat. No. B013741
CAS RN: 18997-57-4
M. Wt: 338.31 g/mol
InChI Key: YUDPTGPSBJVHCN-YMILTQATSA-N
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Description

4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-D-Glc) is a sensitive fluorogenic substrate for β-glucosidase and β-glucocerebrosidase, yielding a blue fluorescent solution .


Synthesis Analysis

The synthesis of 4-Methylumbelliferyl glucoside and its derived compounds has been a subject of research. The compound has been synthesized using the Helferich method, which involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions .


Molecular Structure Analysis

The 4-Methylumbelliferyl glucoside molecule contains a total of 44 bond(s). There are 26 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

4-Methylumbelliferyl glucoside is a beta-D-glucoside having a 4-methylumbelliferyl substituent at the anomeric position. It has a role as a chromogenic compound . It is used in enzyme assays just after cell lysis process .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl glucoside has a molecular weight of 338.31 g/mol . It is a member of coumarins, a monosaccharide derivative, and a beta-D-glucoside .

Future Directions

Future research directions could include further exploration of the targets of 4-Methylumbelliferyl glucoside . Additionally, the development of new 4-methylumbelliferone-derived products exhibiting the best selectivity and green-side potentials could be a promising area of research .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to the breakdown and utilization of carbohydrates.

Mode of Action

4-Methylumbelliferyl-beta-D-glucopyranoside acts as a fluorogenic substrate for β-glucosidase . When β-glucosidase interacts with this compound, it cleaves the glycosidic bond, releasing a highly fluorescent molecule called 4-methylumbelliferyl (4-MU) .

Biochemical Pathways

The action of 4-Methylumbelliferyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex sugars by β-glucosidase. The release of 4-MU upon cleavage can be used to monitor the activity of β-glucosidase, providing insights into the functioning of this metabolic pathway .

Result of Action

The cleavage of 4-Methylumbelliferyl-beta-D-glucopyranoside by β-glucosidase results in the release of 4-MU, a highly fluorescent molecule . This fluorescence can be detected and measured, providing a quantitative readout of β-glucosidase activity. Therefore, the compound can be used as a tool to study carbohydrate metabolism and related disorders.

Action Environment

The fluorescence of 4-MU, the product of the enzymatic reaction, is pH-dependent . Its excitation maxima vary at different pH values, being 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 . Therefore, the action, efficacy, and stability of 4-Methylumbelliferyl-beta-D-glucopyranoside can be influenced by the pH of the environment.

properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPTGPSBJVHCN-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275261
Record name 4-Methylumbelliferyl β-D-glucopyranoside
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Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name 4-Methylumbelliferyl glucoside
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Product Name

4-Methylumbelliferyl glucoside

CAS RN

18997-57-4
Record name 4-Methylumbelliferyl β-D-glucopyranoside
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Record name 4-methylumbelliferyl beta-D-glucoside
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Record name 4-Methylumbelliferyl β-D-glucopyranoside
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Record name 7-(β-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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